Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate
Description
Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative featuring a methyl ester at position 2, a methyl group at position 8, and a 4-(propan-2-yl)phenylamino substituent at position 3. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in drug design, particularly in anticancer and antimicrobial applications.
Synthetic routes for analogous quinoline esters often involve Pd-catalyzed cross-coupling (as in ) or esterification of carboxylic acid precursors ().
Properties
IUPAC Name |
methyl 8-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-8-10-16(11-9-15)22-18-12-19(21(24)25-4)23-20-14(3)6-5-7-17(18)20/h5-13H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVIELULKHGWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 8-methylquinoline-2-carboxylic acid with 4-(propan-2-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by modulating signaling pathways such as PI3K/AKT/mTOR.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and properties of analogous quinoline compounds:
Key Observations
Substituent Effects on Solubility: The target compound’s isopropylphenylamino group may enhance lipophilicity compared to polar groups like methoxy (4k) or carboxylic acid (8-Chloro derivative in ). This could reduce aqueous solubility but improve membrane permeability . The methyl ester at position 2 (target compound) likely offers better solubility in organic solvents (e.g., DMSO) compared to carboxylic acid derivatives .
Synthetic Methodologies: Pd-catalyzed cross-coupling () is effective for introducing aryl/heteroaryl groups, while esterification () is standard for carboxylate derivatives. The target compound may require a combination of these methods .
Hydrogen Bonding and Crystallography: The amino group at position 4 in the target compound may participate in hydrogen bonding, influencing crystal packing or biological interactions. Etter’s graph-set analysis () could predict such patterns .
Biological Activity
Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate, also referred to by its CAS number 1207048-11-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 334.4 g/mol
- Structure : The compound features a quinoline core substituted with a methyl group and an isopropylphenyl amino moiety, contributing to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity :
- Antioxidant Properties :
- Metal Chelation :
Antibacterial Activity
A study assessing the antibacterial effects of various quinoline derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Antioxidant Activity
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound has a strong capacity to reduce oxidative stress, with IC50 values indicating effective scavenging activity . Such properties suggest its utility in formulations aimed at combating oxidative damage in cells.
Neuroprotective Effects
A recent study explored the neuroprotective effects of similar quinoline compounds against glutamate-induced cytotoxicity in neuronal cell lines. The results indicated that these compounds could significantly protect neurons from oxidative damage, highlighting their potential in treating neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antibacterial | Significant against Gram-positive bacteria | Comparable MIC values to standard antibiotics |
| Antioxidant | Strong free radical scavenging | IC50 values indicate effective activity |
| Neuroprotective | Protects against glutamate-induced cytotoxicity | Potential applications in neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
